An In-depth Technical Guide to Bis-Mal-Lysine-PEG4-TFP Ester: Structure, Properties, and Applications in Bioconjugation
An In-depth Technical Guide to Bis-Mal-Lysine-PEG4-TFP Ester: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of Bis-Mal-Lysine-PEG4-TFP ester, a heterobifunctional crosslinker integral to the advancement of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Structure and Properties
Bis-Mal-Lysine-PEG4-TFP ester is a unique crosslinking reagent characterized by a central lysine (B10760008) core, two maleimide (B117702) groups, a tetraethylene glycol (PEG4) spacer, and a 2,3,5,6-tetrafluorophenyl (TFP) ester. This distinct architecture allows for the sequential or simultaneous conjugation of biomolecules. The maleimide groups exhibit high reactivity towards sulfhydryl (thiol) groups, while the TFP ester efficiently reacts with primary amines.[1] The hydrophilic PEG4 spacer enhances the solubility of the molecule and the resulting conjugate in aqueous environments.[2]
The structure of Bis-Mal-Lysine-PEG4-TFP ester is designed for versatility in bioconjugation. The lysine core provides a branched structure, presenting two maleimide groups for dual thiol conjugation.[1] The TFP ester offers a highly reactive moiety for amine conjugation, forming stable amide bonds.[1]
Physicochemical Properties
A summary of the key quantitative data for Bis-Mal-Lysine-PEG4-TFP ester is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C37H45F4N5O13 | [3] |
| Molecular Weight | 843.77 g/mol | [3] |
| CAS Number | 1426164-53-5 | [3] |
| Appearance | Solid | [3] |
| Purity | ≥95% | [1] |
| Solubility | Soluble in DMSO and DMF | [3] |
Storage and Handling
Proper storage and handling are crucial to maintain the reactivity of Bis-Mal-Lysine-PEG4-TFP ester. Key recommendations are outlined in Table 2.
| Condition | Recommendation | Reference(s) |
| Storage Temperature | -20°C | [2] |
| Shipping Temperature | Ambient | [2] |
| Handling | Store desiccated and protected from light. Allow the vial to warm to room temperature before opening to prevent moisture condensation. Prepare stock solutions immediately before use. | [3] |
| Stock Solution Stability | In solvent at -80°C for 6 months; at -20°C for 1 month (protect from light). | [3] |
Reaction Mechanism and Specificity
The utility of Bis-Mal-Lysine-PEG4-TFP ester lies in the orthogonal reactivity of its two distinct functional groups: the maleimides and the TFP ester.
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Maleimide-Thiol Conjugation: The maleimide groups react specifically with sulfhydryl groups (e.g., from cysteine residues in proteins) via a Michael addition reaction to form a stable thioether bond. This reaction is most efficient in the pH range of 6.5 to 7.5.[2]
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TFP Ester-Amine Conjugation: The TFP ester reacts with primary amines (e.g., the N-terminus of a protein or the side chain of lysine residues) to form a stable amide bond. TFP esters are known to be more resistant to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, offering a wider window for conjugation reactions.[4] The optimal pH for this reaction is typically between 7.5 and 9.0.[5]
The following diagram illustrates the reaction mechanism of Bis-Mal-Lysine-PEG4-TFP ester with a protein containing both amine and thiol groups.
Experimental Protocols
While specific protocols should be optimized for each application, the following provides a general framework for a two-step conjugation process to create an antibody-small molecule conjugate.
Materials
-
Antibody (or other amine-containing protein)
-
Bis-Mal-Lysine-PEG4-TFP ester
-
Thiol-containing molecule (e.g., a drug or peptide)
-
Reaction Buffer A (e.g., PBS, pH 7.2-7.5)
-
Reaction Buffer B (e.g., PBS with 10 mM EDTA, pH 6.5-7.0)
-
Quenching reagent (e.g., Tris or glycine)
-
Reducing agent (e.g., TCEP, if thiols are in a disulfide bond)
-
Anhydrous DMSO or DMF
-
Desalting columns
Experimental Workflow
The following diagram outlines a typical experimental workflow for conjugating an antibody to a thiol-containing molecule using Bis-Mal-Lysine-PEG4-TFP ester.
Detailed Methodologies
Step 1: Modification of the Amine-Containing Protein
-
Protein Preparation: Prepare a solution of the amine-containing protein (e.g., antibody) in Reaction Buffer A at a concentration of 1-10 mg/mL.
-
Crosslinker Preparation: Immediately before use, prepare a 10 mM stock solution of Bis-Mal-Lysine-PEG4-TFP ester in anhydrous DMSO or DMF.
-
Reaction: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution. The optimal molar excess should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quenching: Quench the reaction by adding a quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for an additional 15 minutes.
-
Purification: Remove excess, unreacted crosslinker using a desalting column equilibrated with Reaction Buffer B.
Step 2: Conjugation to the Thiol-Containing Molecule
-
Thiol-Molecule Preparation: If the thiol group is present as a disulfide bond, reduce it using a suitable reducing agent like TCEP. A 10-fold molar excess of TCEP for 30 minutes at room temperature is a common starting point. Remove excess TCEP using a desalting column.
-
Conjugation Reaction: Immediately combine the maleimide-activated protein from Step 1 with the thiol-containing molecule in Reaction Buffer B. The molar ratio of the two components should be optimized for the desired degree of labeling.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Purify the final conjugate from unreacted components using an appropriate method such as size exclusion chromatography (SEC) or dialysis.
Applications in Drug Development
The unique properties of Bis-Mal-Lysine-PEG4-TFP ester make it a valuable tool in several areas of drug development:
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Antibody-Drug Conjugates (ADCs): This crosslinker is well-suited for the development of ADCs, where a cytotoxic drug is linked to a monoclonal antibody. The TFP ester can be used to attach the linker to the antibody via lysine residues, and the maleimide groups can then be used to conjugate a thiol-containing drug.
-
PROTACs: As a PEG-based linker, it can be used in the synthesis of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[3]
-
Protein-Protein Crosslinking: The two maleimide groups can be used to crosslink two proteins that each contain a free thiol group, or to bridge disulfide bonds within a single protein after reduction.[6]
-
Surface Immobilization: Biomolecules can be immobilized onto surfaces for various applications, such as in biosensors or diagnostic assays.
Logical Relationships in Bioconjugation Strategy
The choice of a heterobifunctional crosslinker like Bis-Mal-Lysine-PEG4-TFP ester is guided by a logical decision-making process based on the properties of the biomolecules to be conjugated.
This guide provides a foundational understanding of Bis-Mal-Lysine-PEG4-TFP ester for researchers and professionals in drug development. The provided data and protocols should serve as a starting point for the successful application of this versatile crosslinking reagent in innovative bioconjugation strategies.
References
- 1. Bis-Mal-Lysine-PEG4-TFP ester, CAS 1426164-53-5 | AxisPharm [axispharm.com]
- 2. Bis-Mal-Lysine-PEG4-TFP ester, 1426164-53-5 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. vectorlabs.com [vectorlabs.com]
